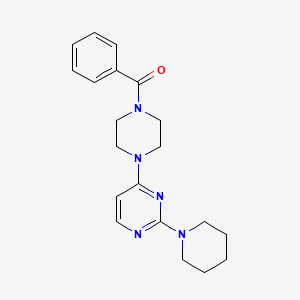
N-(4-methoxy-2-methylphenyl)-2-(3-methoxypropyl)-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-2-methylphenyl)-2-(3-methoxypropyl)-1-piperidinecarboxamide, also known as MMPP, is a piperidine derivative that has been synthesized and studied for its potential use in scientific research. MMPP has been found to have unique properties that make it a valuable tool for investigating various biological processes, including pain perception, addiction, and mood disorders.
Mecanismo De Acción
The exact mechanism of action of N-(4-methoxy-2-methylphenyl)-2-(3-methoxypropyl)-1-piperidinecarboxamide is not fully understood, but it is thought to act on various neurotransmitter systems in the brain. This compound has been found to increase the release of dopamine and serotonin, two neurotransmitters that are involved in mood regulation and reward processing. Additionally, this compound has been shown to block the activity of certain ion channels in the brain that are involved in pain perception.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and oxidative stress, both of which are implicated in a variety of diseases and conditions. This compound has also been found to increase the activity of certain enzymes that are involved in detoxification and metabolism, suggesting that it may have potential therapeutic applications in the treatment of liver and kidney diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methoxy-2-methylphenyl)-2-(3-methoxypropyl)-1-piperidinecarboxamide in lab experiments is its unique chemical structure, which allows it to selectively target certain neurotransmitter systems and ion channels in the brain. Additionally, this compound has been found to have relatively low toxicity and few side effects in animal models, making it a safe and reliable tool for scientific research. However, one limitation of using this compound is its relatively high cost compared to other research chemicals, which may limit its availability and use in certain experiments.
Direcciones Futuras
There are a number of future directions for research involving N-(4-methoxy-2-methylphenyl)-2-(3-methoxypropyl)-1-piperidinecarboxamide. One area of interest is its potential use in the treatment of chronic pain, which affects millions of people worldwide. Additionally, this compound may have applications in the treatment of addiction and mood disorders, which are major public health concerns. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
N-(4-methoxy-2-methylphenyl)-2-(3-methoxypropyl)-1-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 4-methoxy-2-methylbenzoyl chloride with 3-methoxypropylmagnesium bromide, followed by the addition of piperidine and subsequent purification steps. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
N-(4-methoxy-2-methylphenyl)-2-(3-methoxypropyl)-1-piperidinecarboxamide has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been found to have analgesic effects, meaning it can reduce pain perception in animal models. Additionally, this compound has been shown to have anti-addictive effects, reducing the rewarding effects of drugs of abuse such as cocaine and morphine. This compound has also been studied for its potential use in treating mood disorders such as depression and anxiety.
Propiedades
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-2-(3-methoxypropyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-14-13-16(23-3)9-10-17(14)19-18(21)20-11-5-4-7-15(20)8-6-12-22-2/h9-10,13,15H,4-8,11-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKLANJZDOVIQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)N2CCCCC2CCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5425026.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide](/img/structure/B5425030.png)
![2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5425037.png)
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5425045.png)
![2-piperidin-1-yl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5425049.png)
![3-(isobutoxymethyl)-9-methyl-2-oxaspiro[4.5]decane-1,6,8-trione](/img/structure/B5425053.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5425060.png)
![7-{2-[5,7-dichloro-3-(4-morpholinyl)-1-benzofuran-2(3H)-ylidene]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B5425068.png)

![3-methyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazin-2-one](/img/structure/B5425076.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}benzamide](/img/structure/B5425092.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-hydroxy-3-methylbenzamide](/img/structure/B5425096.png)
![N-1-naphthyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5425101.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5425115.png)